molecular formula C17H12BrFN2O B2367769 6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 941972-20-9

6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2367769
CAS No.: 941972-20-9
M. Wt: 359.198
InChI Key: CJHIBTOJWIWNFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazinone ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the bromophenyl and fluorophenyl groups attached at the 6 and 2 positions, respectively. The bromine and fluorine atoms would add electronegativity to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the nitrogen atoms in the pyridazinone ring. It could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine and fluorine atoms would likely make it relatively dense and possibly volatile. Its solubility would depend on the specific arrangement of its atoms .

Scientific Research Applications

Structural Characterization and Synthesis

6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one and its derivatives are part of a class of compounds that have drawn interest due to their structural complexity and potential utility. Research studies have focused on the synthesis, structural characterization, and analysis of these compounds:

  • Synthesis of Pyridazinone Derivatives

    Various methodologies have been developed for the synthesis of pyridazinone derivatives. For instance, one approach involves the regioselective nucleophilic substitution reaction followed by an intramolecular Heck-type reaction. This method showcases the versatility in creating pyridazinone structures through a novel and efficient pathway (Dajka-Halász et al., 2004).

  • Crystallography and Molecular Structure Analysis

    Detailed structural analyses of pyridazinone derivatives have been conducted using X-ray crystallography and other spectroscopic techniques. For example, studies have elucidated the crystal structure and performed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular packing and intermolecular interactions of these compounds (Sallam et al., 2021).

  • Biological Activities and Applications

    Pyridazinone derivatives have been investigated for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some compounds have shown inhibitory activity against various human cancer cell lines and proangiogenic cytokines involved in tumor progression. Additionally, certain derivatives exhibit antioxidant activities, indicating their potential in therapeutic applications (Kamble et al., 2015).

Safety and Hazards

As with any chemical compound, handling “6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one” would require appropriate safety measures. The specific hazards would depend on its reactivity and toxicity, which are not known based on the current information .

Future Directions

The study and application of “6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one” would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-14-6-3-5-12(10-14)16-8-9-17(22)21(20-16)11-13-4-1-2-7-15(13)19/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHIBTOJWIWNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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